Cas no 1538396-55-2 (3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 化学的及び物理的性質
名前と識別子
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- Morpholine, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine
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- MDL: MFCD26692637
- インチ: 1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2
- InChIKey: NQDXKSMJBUVSBJ-UHFFFAOYSA-N
- SMILES: N1CCOCC1C1=NN=C(C2=CC=CC=C2)O1
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207880-5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 5g |
$2485.0 | 2023-09-16 | ||
Enamine | EN300-207880-0.5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.5g |
$823.0 | 2023-09-16 | ||
Enamine | EN300-207880-5.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-207880-2.5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 2.5g |
$1680.0 | 2023-09-16 | ||
Enamine | EN300-207880-0.1g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.1g |
$755.0 | 2023-09-16 | ||
Enamine | EN300-207880-10.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 10g |
$3683.0 | 2023-05-26 | ||
Enamine | EN300-207880-0.05g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.05g |
$719.0 | 2023-09-16 | ||
Enamine | EN300-207880-1g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 1g |
$857.0 | 2023-09-16 | ||
Enamine | EN300-207880-0.25g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.25g |
$789.0 | 2023-09-16 | ||
Enamine | EN300-207880-1.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 1g |
$857.0 | 2023-05-26 |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholineに関する追加情報
Introduction to 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine and Its Significance in Modern Chemical Research
The compound with the CAS number 1538396-55-2, identified as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine, represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. This molecule has garnered attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry. The presence of a 5-phenyl-1,3,4-oxadiazole moiety combined with a morpholine ring system creates a scaffold that is both structurally intriguing and biologically relevant.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The 5-phenyl-1,3,4-oxadiazole core is known for its stability and ability to engage with biological targets effectively. This class of compounds has been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The integration of this motif with the morpholine group enhances the molecule's solubility and metabolic stability, making it a promising candidate for further development.
The morpholine ring is another key structural feature that contributes to the compound's pharmacological profile. Morpholine derivatives are widely recognized for their role in enhancing drug bioavailability and reducing toxicity. This makes 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine particularly interesting for the development of novel therapeutics. The combination of these two heterocyclic systems suggests potential synergistic effects that could lead to more effective drug candidates.
In the realm of academic research, studies have begun to explore the interactions between this compound and various biological targets. Preliminary investigations indicate that 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine exhibits promising activity against certain enzymes and receptors implicated in human diseases. For instance, research has shown that derivatives of this class may inhibit enzymes involved in pain signaling pathways or modulate neurotransmitter activity. These findings align with the broader trend of utilizing structurally diverse heterocyclic compounds to address unmet medical needs.
The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine presents an intriguing challenge due to its complex framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to access these complex scaffolds with greater efficiency. These advances not only accelerate the discovery process but also allow for the rapid optimization of lead compounds.
One particularly notable aspect of this compound is its potential role in developing next-generation therapeutics. The combination of the 5-phenyl-1,3,4-oxadiazole and morpholine moieties suggests that it may serve as a versatile scaffold for drug design. By modifying various substituents on these rings, researchers can fine-tune the pharmacological properties of the molecule to target specific diseases or biological processes. This flexibility makes 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine a valuable asset in medicinal chemistry libraries.
The compound's structural features also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict how 3-(5-phenyl-1,3,4-oaxadiazololmorphismine) interacts with biological targets at the atomic level. These simulations provide critical insights into binding affinities and mechanism-of-action hypotheses that guide experimental design. By integrating computational methods with traditional wet chemistry approaches, scientists can accelerate the discovery pipeline significantly.
As research continues to evolve,3-(5-phnnyl-l,l'34-oaxdiz01ylmorphine) is likely to play an increasingly important role in drug development efforts worldwide Its unique structural attributes offer a rich foundation for innovation across multiple therapeutic areas Its continued study promises not only new insights into disease mechanisms but also novel therapeutic strategies tailored to address complex medical challenges
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